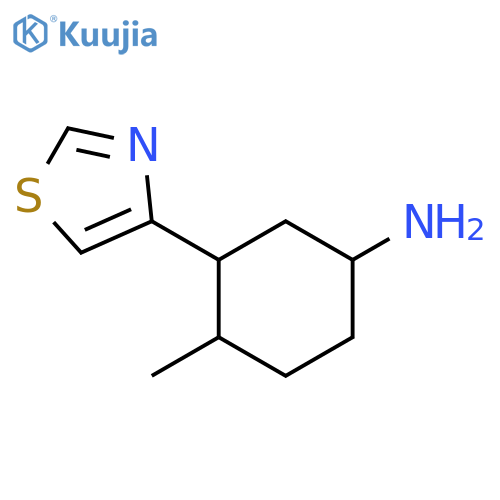Cas no 2138097-05-7 (4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine)

2138097-05-7 structure
商品名:4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1157812
- 4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
- 2138097-05-7
- 4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine
-
- インチ: 1S/C10H16N2S/c1-7-2-3-8(11)4-9(7)10-5-13-6-12-10/h5-9H,2-4,11H2,1H3
- InChIKey: NYAIIKCIJNADQU-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1)C1CC(CCC1C)N
計算された属性
- せいみつぶんしりょう: 196.10341969g/mol
- どういたいしつりょう: 196.10341969g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1157812-0.25g |
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine |
2138097-05-7 | 0.25g |
$1513.0 | 2023-05-27 | ||
| Enamine | EN300-1157812-0.5g |
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine |
2138097-05-7 | 0.5g |
$1577.0 | 2023-05-27 | ||
| Enamine | EN300-1157812-0.1g |
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine |
2138097-05-7 | 0.1g |
$1447.0 | 2023-05-27 | ||
| Enamine | EN300-1157812-1.0g |
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine |
2138097-05-7 | 1g |
$1643.0 | 2023-05-27 | ||
| Enamine | EN300-1157812-10.0g |
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine |
2138097-05-7 | 10g |
$7065.0 | 2023-05-27 | ||
| Enamine | EN300-1157812-2.5g |
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine |
2138097-05-7 | 2.5g |
$3220.0 | 2023-05-27 | ||
| Enamine | EN300-1157812-0.05g |
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine |
2138097-05-7 | 0.05g |
$1381.0 | 2023-05-27 | ||
| Enamine | EN300-1157812-5.0g |
4-methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine |
2138097-05-7 | 5g |
$4764.0 | 2023-05-27 |
4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
2138097-05-7 (4-Methyl-3-(1,3-thiazol-4-yl)cyclohexan-1-amine) 関連製品
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
